molecular formula C16H16N2O2 B14014443 4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid CAS No. 92966-23-9

4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid

Cat. No.: B14014443
CAS No.: 92966-23-9
M. Wt: 268.31 g/mol
InChI Key: XERHXXKNIWFLEX-UHFFFAOYSA-N
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Description

4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound has a molecular formula of C16H16N2O2 and is known for its vibrant color properties, making it useful in various applications, particularly in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with 4-propylaniline. The reaction is carried out under acidic conditions, usually with hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-propylaniline in an alkaline medium to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens or sulfonic acids can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid involves its interaction with biological molecules through the diazenyl group. This group can undergo photochemical isomerization, leading to changes in molecular structure and function. The compound can also interact with enzymes and proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,4-Diisopropylphenyl)diazenyl]benzoic acid
  • 4-[(E)-(4-Aminophenyl)diazenyl]benzoic acid
  • 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid

Uniqueness

4-[(E)-(4-Propylphenyl)diazenyl]benzoic acid is unique due to the presence of the propyl group, which influences its physical and chemical properties. This structural variation can affect its solubility, reactivity, and interaction with other molecules, making it distinct from other similar azo compounds.

Properties

CAS No.

92966-23-9

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-[(4-propylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C16H16N2O2/c1-2-3-12-4-8-14(9-5-12)17-18-15-10-6-13(7-11-15)16(19)20/h4-11H,2-3H2,1H3,(H,19,20)

InChI Key

XERHXXKNIWFLEX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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